Ganolucidic acid B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ganolucidic acid B typically involves the extraction from Ganoderma lucidum. The process includes:
Extraction: Using solvents like ethanol or methanol to extract the triterpenoids from the mushroom.
Purification: Techniques such as chromatography are employed to isolate this compound from other triterpenoids.
Industrial Production Methods: Industrial production of this compound focuses on optimizing the yield from Ganoderma lucidum. This includes:
Cultivation: Growing Ganoderma lucidum under controlled conditions to maximize triterpenoid content.
Extraction and Purification: Scaling up the extraction and purification processes to industrial levels, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Ganolucidic acid B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts can be used to facilitate these reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique pharmacological properties .
Scientific Research Applications
Ganolucidic acid B has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study triterpenoid chemistry and reactions.
Biology: Investigated for its effects on cellular processes and pathways.
Industry: Utilized in the development of nutraceuticals and functional foods.
Mechanism of Action
The mechanism of action of Ganolucidic acid B involves:
Apoptosis Induction: It induces apoptosis in cancer cells through the activation of caspase-9 and caspase-3, followed by PARP cleavage.
Anti-inflammatory Effects: It reduces inflammation by inhibiting the release of pro-inflammatory cytokines and nitric oxide.
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative stress.
Comparison with Similar Compounds
- Ganoderic Acid A
- Ganoderic Acid B
- Lucidenic Acid D1
- Lucidenic Acid E1
Comparison:
- Uniqueness: Ganolucidic acid B is unique in its specific molecular structure and the particular pathways it affects. While other similar compounds like Ganoderic acids also exhibit anti-cancer and anti-inflammatory properties, this compound has shown distinct efficacy in certain cancer cell lines .
- Pharmacological Properties: Compared to other lucidenic acids, this compound has a broader range of pharmacological activities, making it a valuable compound for further research .
Properties
CAS No. |
98683-75-1 |
---|---|
Molecular Formula |
C30H46O6 |
Molecular Weight |
502.7 g/mol |
IUPAC Name |
(6R)-6-[(3S,5R,10S,13R,14R,15S,17R)-3,15-dihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C30H46O6/c1-16(12-18(31)13-17(2)26(35)36)20-14-24(34)30(7)19-8-9-22-27(3,4)23(33)10-11-28(22,5)25(19)21(32)15-29(20,30)6/h16-17,20,22-24,33-34H,8-15H2,1-7H3,(H,35,36)/t16-,17?,20-,22+,23+,24+,28+,29-,30-/m1/s1 |
InChI Key |
YPYHGMCHNBTMDB-GOGDEKJESA-N |
Isomeric SMILES |
C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.